
4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of blood pressure, vascular tone, and platelet aggregation. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.
Mécanisme D'action
4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting sGC, 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 reduces the production of cGMP and thereby reduces vascular tone and platelet aggregation.
Biochemical and Physiological Effects
4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 has been shown to reduce blood pressure and improve endothelial function in patients with hypertension. It has also been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary hypertension. In addition, 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 has been shown to reduce platelet aggregation and improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 is its selectivity for sGC, which minimizes off-target effects. However, one of the main limitations of 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several areas of future research for 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691. One area of interest is the potential use of 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 in the treatment of pulmonary hypertension and other pulmonary diseases. Another area of interest is the potential use of 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 in the treatment of heart failure and atherosclerosis. Finally, further studies are needed to explore the potential side effects and long-term safety of 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691.
Méthodes De Synthèse
The synthesis of 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 involves several steps, including the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclopropylamine and sodium cyanide to yield the corresponding nitrile. The nitrile is then reduced with lithium aluminum hydride to form the corresponding amine, which is finally reacted with 4-bromobenzyl chloride to yield 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691.
Applications De Recherche Scientifique
4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary hypertension. It has also been shown to reduce blood pressure and improve endothelial function in patients with hypertension. In addition, 4-Bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide 73-6691 has been studied for its potential use in the treatment of heart failure and atherosclerosis.
Propriétés
IUPAC Name |
4-bromo-N-(cyanomethyl)-N-cyclopropyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-10(11(13)8(2)17-7)12(16)15(6-5-14)9-3-4-9/h9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIDLDYXKPIKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)Br)C(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide](/img/structure/B2837470.png)
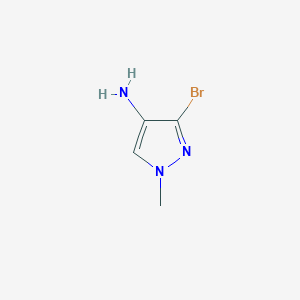
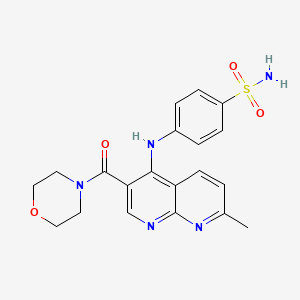
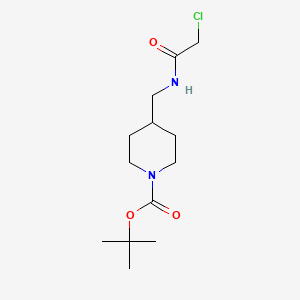
![2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2837478.png)
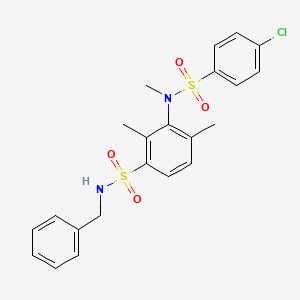
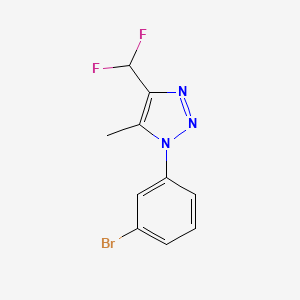
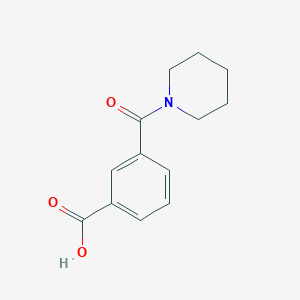
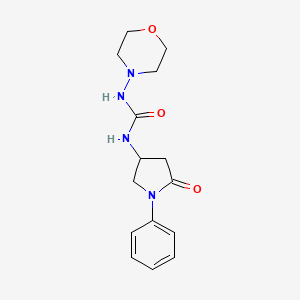
![5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837488.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2837489.png)
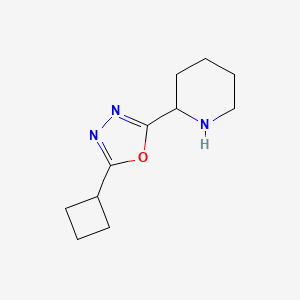
![3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2837491.png)
![2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2837492.png)